molecular formula C21H17BrN4O3 B11320292 5-(4-bromophenyl)-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide

5-(4-bromophenyl)-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide

Cat. No.: B11320292
M. Wt: 453.3 g/mol
InChI Key: NSNIZELVLYSWOI-UHFFFAOYSA-N
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Description

5-(4-BROMOPHENYL)-N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that features a combination of bromophenyl, methoxyphenyl, pyrazolyl, and oxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-BROMOPHENYL)-N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-(4-BROMOPHENYL)-N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5-(4-BROMOPHENYL)-N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}-1,2-OXAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for developing new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new materials and chemicals.

    Material Science: It can be incorporated into polymers or other materials to enhance their properties, such as thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 5-(4-BROMOPHENYL)-N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(4-BROMOPHENYL)-N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}-1,2-OXAZOLE-3-CARBOXAMIDE apart from similar compounds is its unique combination of functional groups, which confer specific chemical and physical properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability.

Properties

Molecular Formula

C21H17BrN4O3

Molecular Weight

453.3 g/mol

IUPAC Name

5-(4-bromophenyl)-N-[2-[(4-methoxyphenyl)methyl]pyrazol-3-yl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C21H17BrN4O3/c1-28-17-8-2-14(3-9-17)13-26-20(10-11-23-26)24-21(27)18-12-19(29-25-18)15-4-6-16(22)7-5-15/h2-12H,13H2,1H3,(H,24,27)

InChI Key

NSNIZELVLYSWOI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)C3=NOC(=C3)C4=CC=C(C=C4)Br

Origin of Product

United States

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